Dipraglurant vs. Basimglurant and Mavoglurant: Low Receptor Residence Time Defines a Unique Kinetic Profile
In a head-to-head comparative study of nine clinically tested mGlu5 NAMs, dipraglurant was categorized as a low residence time compound with a receptor residence time of less than 10 minutes. This contrasts with the >400 minute residence times observed for basimglurant and mavoglurant [1]. The k_on and k_off rates varied by 34- and 139-fold across the panel, indicating fundamentally different binding dynamics [1].
| Evidence Dimension | Receptor residence time (1/k_off) |
|---|---|
| Target Compound Data | <10 minutes |
| Comparator Or Baseline | Basimglurant: >400 minutes; Mavoglurant: >400 minutes |
| Quantified Difference | >40-fold difference |
| Conditions | HEK293A cells expressing rat mGlu5a, assessed via [3H]methoxy-PEPy binding experiments |
Why This Matters
A shorter residence time may confer a distinct pharmacodynamic profile and potentially a different adverse effect liability profile compared to high-residence time mGlu5 NAMs, which is a critical consideration for CNS drug candidate selection.
- [1] van der Velden WJM, et al. Detailed In Vitro Pharmacological Characterization of Clinically Tested Negative Allosteric Modulators of the Metabotropic Glutamate Receptor 5. Mol Pharmacol. 2025;107(1):100024. doi:10.1016/j.molpharm.2024.100024. View Source
